



Application Notes and Protocols: In Vivo Dosing of Phellodendron amurense in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

PHELLODENDRON AMURENSE

BARK EXTRACT

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Phellodendron amurense, commonly known as the Amur cork tree, is a plant utilized in traditional Chinese medicine to address various ailments, including inflammation and gastroenteritis.[1] Its bark extract contains several bioactive isoquinoline alkaloids, with berberine being a principal component.[2][3][4] Preclinical research in murine models has demonstrated its potential in oncology and inflammatory diseases, primarily through the modulation of key signaling pathways such as NF-kB, MAPK, and Akt.[5][6][7] These notes provide a summary of dosing strategies and detailed protocols from published in vivo studies in mice to guide future research and development.

Quantitative Dosing Summary

The following tables summarize established in vivo dosing regimens for Phellodendron amurense extracts in various mouse models.

Table 1: Dosing for Cancer Models



Model	Mouse Strain/Ty pe	Extract/ Compou nd	Dose	Administ ration Route	Duration	Key Outcom es	Referen ce
Prostate Cancer	Transgen ic Adenocar cinoma of the Mouse Prostate (TRAMP)	Nexrutine ® (Commer cial bark extract)	600 mg/kg in diet	Dietary	14 weeks	Inhibited progressi on of establish ed tumors; Prevente d metastasi s.	[8]
Lung Cancer	A549 Lung Tumor Xenograf t	P. amurens e Extract	3000 ppm in diet	Dietary	14 days	Significa ntly decrease d tumor volume (28.8 mm³ vs 58.9 mm³ in control).	[5]
Lung Cancer	A549 Lung Tumor Xenograf t	P. amurens e Extract	High dose in diet	Dietary	14 days	Dramatic ally decrease d tumor volume (9.4 mm³ vs 58.9 mm³ in control).	[5]

Table 2: Dosing for Anti-Inflammatory Models



Model	Mouse Strain/Ty pe	Extract/ Compou nd	Dose	Administ ration Route	Duration	Key Outcom es	Referen ce
Endotoxe mia	Not Specified	Cortex Phellode ndri Amurensi s (CPA)	200 mg/kg	Oral (p.o.)	3 consecuti ve days	Significa ntly increase d survival rates; Down-regulated IL-6, IL-1β, and MCP-1.	[7]

Experimental Protocols

Protocol 1: Dietary Administration for Cancer Prevention in TRAMP Mice

This protocol is adapted from a study investigating the effect of Nexrutine® on the progression of established prostate tumors.[6][8]

1. Materials:

- Nexrutine® (Phellodendron amurense bark extract)
- Standard rodent chow
- 28-week-old male TRAMP mice

2. Diet Preparation:

- Calculate the required amount of Nexrutine® to achieve a final concentration of 600 mg per kg of diet.
- Thoroughly mix the Nexrutine® powder with the powdered standard rodent chow to ensure uniform distribution.
- Pellet the reformulated diet. It is recommended to have the custom diet prepared by a commercial vendor (e.g., Dyets, Inc.) to ensure homogeneity.[8]



3. Dosing and Monitoring:

- House the TRAMP mice under standard laboratory conditions.
- At 28 weeks of age, randomly assign mice to a control group (standard diet) or a treatment group (Nexrutine®-containing diet).
- Provide the respective diets and water ad libitum for 14 weeks.
- Monitor animal health and body weight regularly throughout the study.
- At the end of the 14-week intervention, euthanize the mice.

4. Endpoint Analysis:

- Perform histopathological evaluation of the prostate to assess tumor progression.
- Examine other organs such as lymph nodes, liver, and lungs for metastatic lesions.[8]
- Collect tissues for molecular analysis, such as measuring the levels of transcription factors (e.g., NF-κB, CREB) to investigate the mechanism of action.[6]

Protocol 2: Oral Gavage for Acute Inflammation Model

This protocol is based on a study evaluating the anti-inflammatory effects of Cortex Phellodendri Amurensis (CPA) in a model of LPS-induced endotoxemia.[7]

1. Materials:

- CPA extract
- Vehicle (e.g., sterile saline or distilled water)
- Lipopolysaccharide (LPS)
- Adult mice

2. Preparation of Dosing Solution:

- Suspend the CPA extract in the chosen vehicle to achieve the desired concentration for a 200 mg/kg dose.
- Ensure the solution is well-mixed before each administration.

3. Dosing and Induction of Endotoxemia:

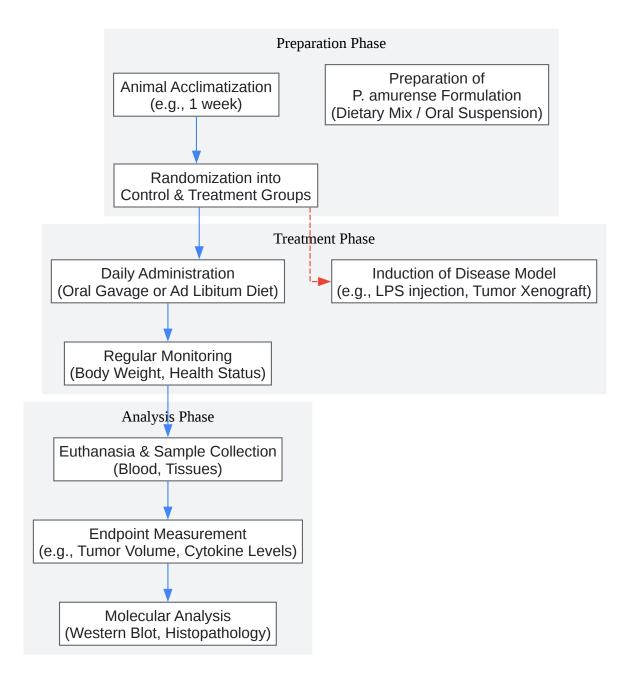
- Acclimatize mice for at least one week before the experiment.
- Administer the CPA suspension (200 mg/kg) or vehicle to the respective mouse groups via oral gavage (p.o.) once daily for three consecutive days.



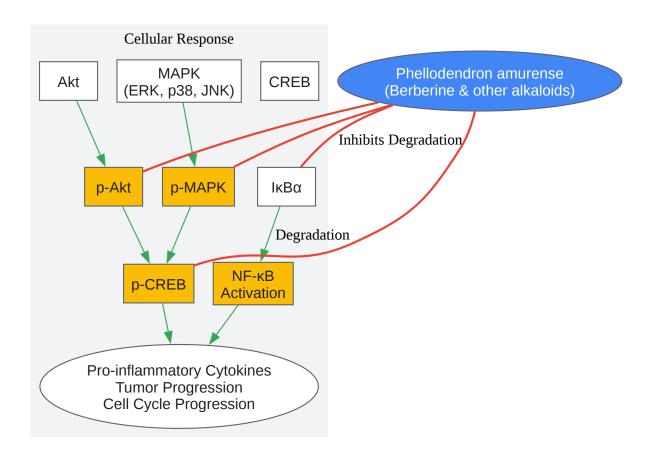
- Two hours after the final dose of CPA, induce endotoxemia by intraperitoneally (i.p.) injecting LPS at a dose of 35 mg/kg.
- 4. Endpoint Analysis:
- Monitor the survival rate of the mice over a defined period post-LPS injection.
- Collect blood samples to measure serum levels of pro-inflammatory cytokines (e.g., IL-6, IL-1β, MCP-1) using ELISA or other immunoassays.
- Harvest tissues (e.g., liver, spleen) to analyze the expression of inflammatory markers like iNOS and the activation of signaling pathways (NF-κB, MAPKs) via Western blot or immunohistochemistry.[7]

Visualizations: Workflows and Signaling Pathways Experimental Workflow









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- To cite this document: BenchChem. [Application Notes and Protocols: In Vivo Dosing of Phellodendron amurense in Murine Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1170371#in-vivo-dosing-strategies-for-phellodendron-amurense-in-mice]

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